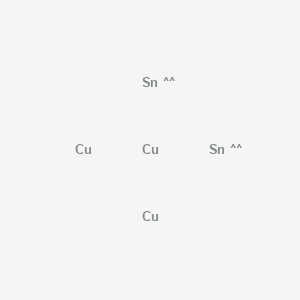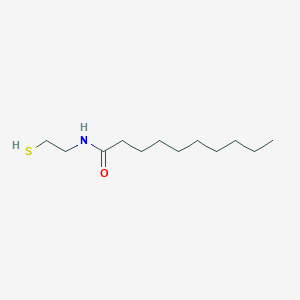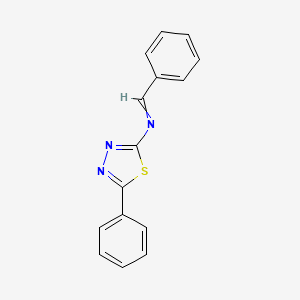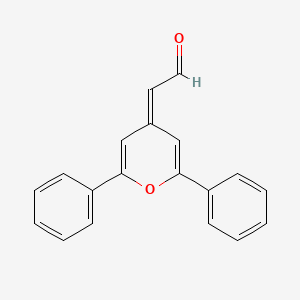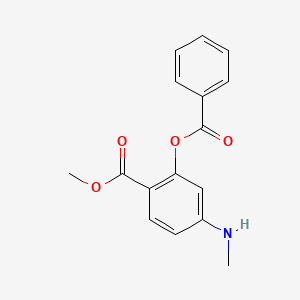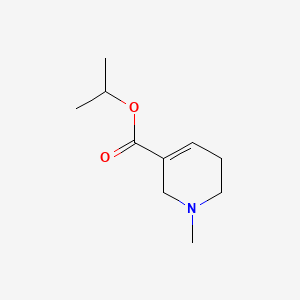
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is an organic compound that belongs to the class of nicotinates It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydronicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form the fully saturated piperidine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: The major product is 1-methyl-3-pyridinecarboxylic acid.
Reduction: The major product is 1-methyl-1,2,5,6-tetrahydropiperidine.
Substitution: The major product is 1-methyl-1,2,5,6-tetrahydronicotinic acid.
Scientific Research Applications
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by acting on receptors in the brain. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Methyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Butyl 1-methyl-1,2,5,6-tetrahydronicotinate
Uniqueness
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl group may provide different pharmacokinetic properties, making it a compound of interest for further research and development.
Properties
CAS No. |
10558-56-2 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
propan-2-yl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)13-10(12)9-5-4-6-11(3)7-9/h5,8H,4,6-7H2,1-3H3 |
InChI Key |
UCCRGRWAACBLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



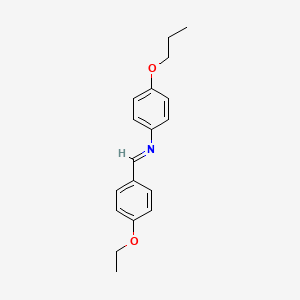

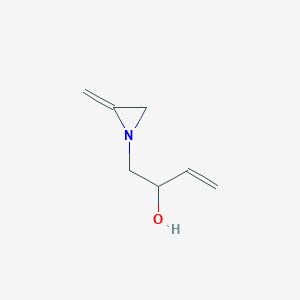
![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
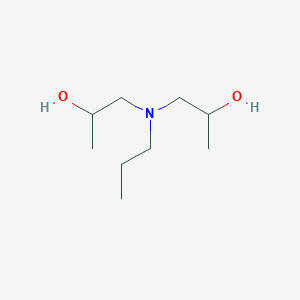
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)

